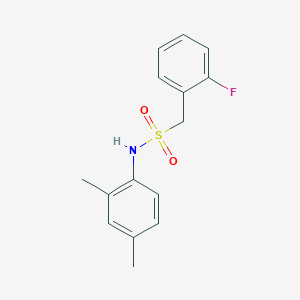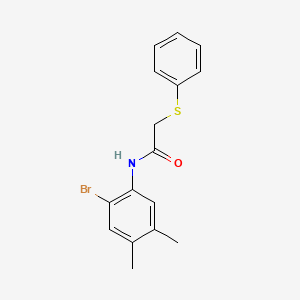![molecular formula C19H16N2O6 B4666501 N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B4666501.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide
Vue d'ensemble
Description
N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide, commonly known as BDF 6300, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BDF 6300 is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. In
Mécanisme D'action
BDF 6300 acts as a competitive inhibitor of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide by binding to the catalytic domain of the enzyme. This prevents the binding of the substrate, NAD+, and inhibits the enzymatic activity of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide. This, in turn, prevents the excessive consumption of NAD+ and the subsequent depletion of ATP, which is required for cellular energy metabolism. BDF 6300 has also been shown to promote the recruitment of DNA repair proteins to sites of DNA damage, thereby facilitating the repair of damaged DNA.
Biochemical and Physiological Effects:
BDF 6300 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDF 6300 can reduce the cytotoxicity of various DNA-damaging agents, including ionizing radiation and chemotherapeutic drugs. BDF 6300 has also been shown to reduce the formation of DNA double-strand breaks and promote the repair of damaged DNA. In vivo studies have demonstrated that BDF 6300 can reduce tissue damage and inflammation in models of ischemia-reperfusion injury and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
BDF 6300 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide activity. However, BDF 6300 has several limitations as well. It has low solubility in water, which can limit its use in certain experimental settings. It is also relatively expensive, which can limit its accessibility to researchers with limited funding.
Orientations Futures
There are several potential future directions for research involving BDF 6300. One potential direction is the development of more potent and selective N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide inhibitors based on the structure of BDF 6300. Another potential direction is the investigation of the role of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide in various disease states, such as cancer and neurodegenerative diseases. Additionally, the use of BDF 6300 in combination with other DNA-damaging agents may have therapeutic potential in the treatment of cancer.
Applications De Recherche Scientifique
BDF 6300 has been widely used in scientific research as a tool to study the role of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide in DNA repair and cell death pathways. N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide is an important enzyme that plays a critical role in maintaining genomic stability and preventing the accumulation of DNA damage. However, excessive activation of N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide can lead to cell death, particularly in cells with compromised DNA repair mechanisms. BDF 6300 has been shown to selectively inhibit N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide activity, thereby preventing excessive N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide activation and promoting cell survival.
Propriétés
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-17-4-1-7-21(17)19(24)13(20-18(23)15-3-2-8-25-15)9-12-5-6-14-16(10-12)27-11-26-14/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,23)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRLDKFDFHYQB-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4666418.png)


![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4666442.png)
![1'-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4666447.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4666461.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4666462.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4666468.png)
![N-(2-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4666478.png)
![N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4666481.png)
![1-(2,4-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666489.png)
![4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4666505.png)
![{[3-(3,4-dichlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4666509.png)